

An In-depth Technical Guide to 4-Benzyloxychlorobenzene (CAS: 7700-27-8)

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Compound of Interest

Compound Name: 4-Benzyloxychlorobenzene

Cat. No.: B1329826

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-benzyloxychlorobenzene**, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores the mechanisms of action of its biologically active derivatives.

Core Physicochemical Properties

4-Benzyloxychlorobenzene, also known as 1-(benzyloxy)-4-chlorobenzene, is a colorless solid at room temperature.^{[1][2]} It is widely utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.^[1] Its key physical and chemical data are summarized in the table below for easy reference.

Property	Value	References
CAS Number	7700-27-8	[1][3][4]
Molecular Formula	C ₁₃ H ₁₁ ClO	[1][3][4]
Molecular Weight	218.68 g/mol	[1][5]
Melting Point	70 °C	[1][3][4]
Boiling Point	321 °C at 760 mmHg	[1][3][4]
Density	1.175 g/cm ³	[1][3][4]
Flash Point	149 °C	[1][3][4]
Appearance	Colorless to pale yellow solid/liquid	[1][2]
Solubility	Soluble in organic solvents such as toluene.	[6]
LogP	3.919	[3][4]
Refractive Index	1.584	[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-benzyloxychlorobenzene** are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis via Williamson Ether Synthesis

The most common method for synthesizing **4-benzyloxychlorobenzene** is the Williamson ether synthesis, which involves the reaction of 4-chlorophenol with a benzyl halide.

Reaction Scheme:

Materials:

- 4-Chlorophenol

- Benzyl bromide (or benzyl chloride)
- Potassium carbonate (K_2CO_3), finely pulverized
- Acetone (or N,N-dimethylformamide - DMF)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Equipment:

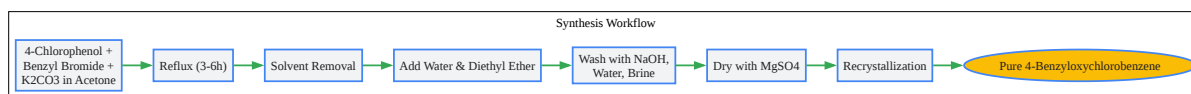
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.
- **Addition of Benzyl Halide:** While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is

typically complete within 3-6 hours.

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
- **Extraction:** To the residue, add deionized water and a suitable organic solvent for extraction (e.g., diethyl ether). Transfer the mixture to a separatory funnel.
- **Washing:** Separate the organic layer and wash it sequentially with 1 M sodium hydroxide solution (to remove unreacted phenol), deionized water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **4-benzyloxychlorobenzene**.



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Caption: Workflow for the synthesis and purification of **4-benzyloxychlorobenzene**.

Purification by Recrystallization

The crude product can be purified by recrystallization to yield a crystalline solid.

Materials:

- Crude **4-benzyloxychlorobenzene**
- Ethanol
- Deionized water

- Hexane

Equipment:

- Erlenmeyer flask
- Hot plate
- Büchner funnel and flask
- Vacuum source

Procedure:

- **Solvent Selection:** A mixed solvent system of ethanol and water, or ethanol and hexane, is often effective. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
- **Dissolution:** Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
- **Induce Crystallization:** While the solution is still hot, add hot deionized water or hexane dropwise until the solution becomes slightly cloudy.
- **Cooling:** Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of cold ethanol/water or ethanol/hexane mixture.
- **Drying:** Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of the synthesized **4-benzyloxylchlorobenzene** can be assessed using RP-HPLC.

Instrumentation and Conditions:

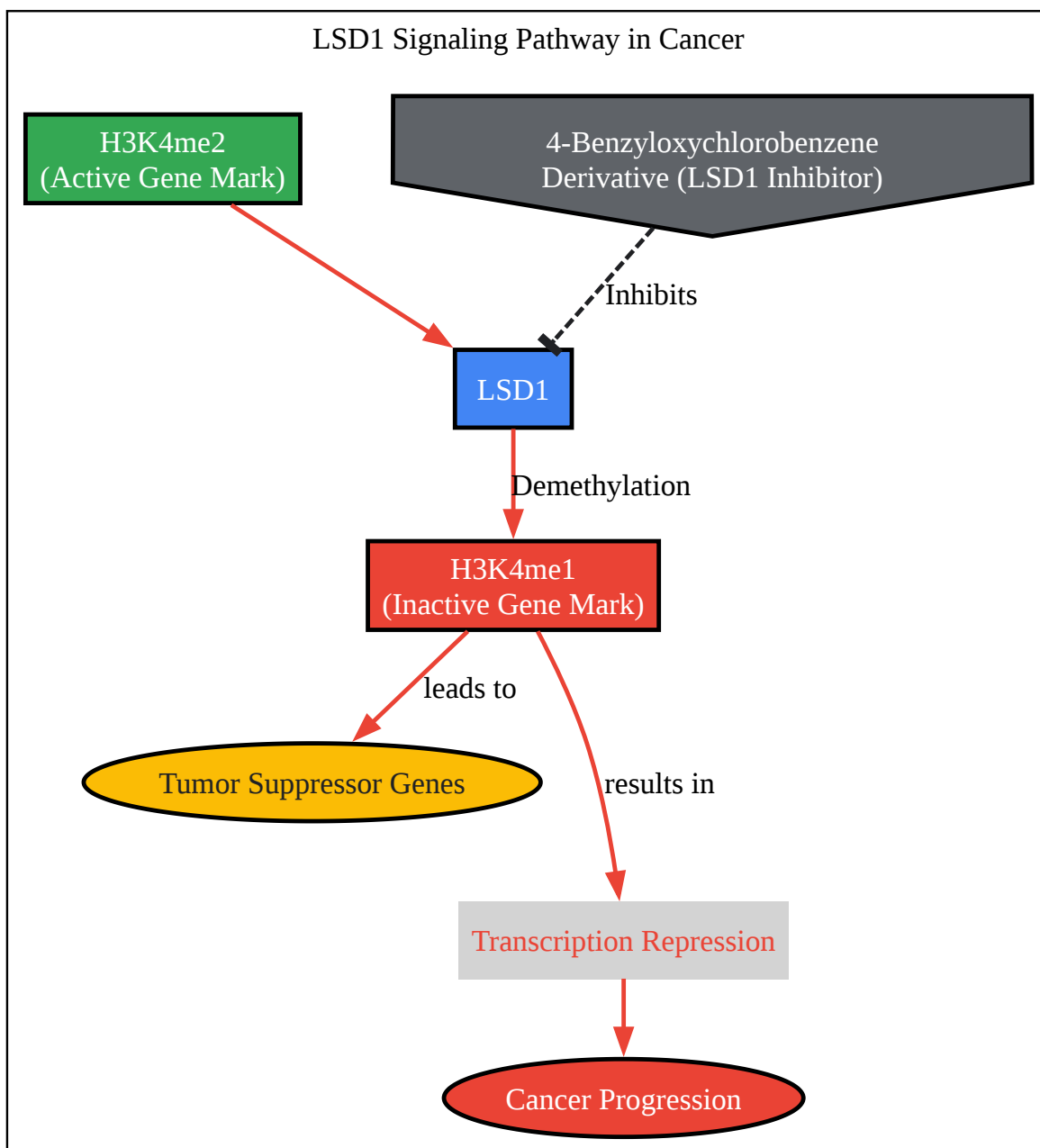
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting composition of 60:40 (acetonitrile:water) with a linear gradient to 80:20 over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220-230 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Applications in Drug Discovery: A Precursor to Bioactive Molecules

4-Benzyloxychlorobenzene serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as inhibitors of important biological targets.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Derivatives of **4-benzyloxychlorobenzene** have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.^{[7][8]} LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 can restore the expression of these genes, thereby impeding cancer cell growth.

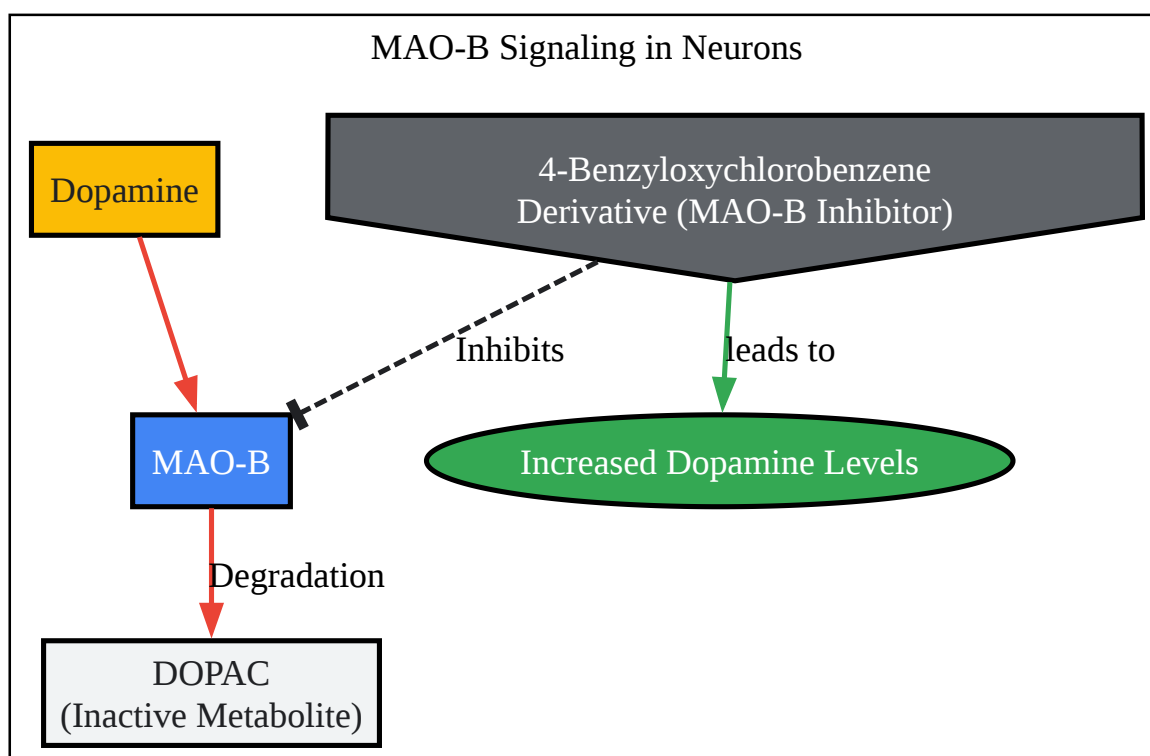


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Caption: Mechanism of LSD1 inhibition by **4-benzyloxychlorobenzene** derivatives.

Inhibition of Monoamine Oxidase B (MAO-B)

Other derivatives containing the 4-benzyloxy moiety have been developed as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).^{[9][10]} MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. In neurodegenerative diseases such as Parkinson's, inhibiting MAO-B can increase dopamine levels in the brain, alleviating symptoms. These inhibitors are often designed to be reversible and competitive, offering a favorable safety profile.^{[9][10]}



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Caption: Mechanism of MAO-B inhibition by **4-benzyloxychlorobenzene** derivatives.

Conclusion

4-Benzyloxychlorobenzene is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an important precursor for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The detailed protocols and mechanistic insights provided in this guide

aim to facilitate its effective use in the laboratory and in the broader context of drug discovery and development.

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